molecular formula C19H21ClN4 B15138191 Liproxstatin-1-13C6

Liproxstatin-1-13C6

Cat. No.: B15138191
M. Wt: 346.80 g/mol
InChI Key: YAFQFNOUYXZVPZ-GDUNJFTCSA-N
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Description

Liproxstatin-1-13C6 is a labeled version of Liproxstatin-1, a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound is used primarily in scientific research to study the mechanisms of ferroptosis and its implications in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Liproxstatin-1-13C6 is synthesized by incorporating stable carbon-13 isotopes into the Liproxstatin-1 molecule. The synthesis involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical synthesis literature .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process typically includes the use of high-purity reagents, precise temperature control, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Liproxstatin-1-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Liproxstatin-1-13C6 has a wide range of scientific research applications, including:

    Chemistry: Used to study the mechanisms of ferroptosis and the role of lipid peroxidation in cell death.

    Biology: Investigated for its potential to protect cells from ferroptosis-induced damage in various biological systems.

    Medicine: Explored as a therapeutic agent for diseases associated with ferroptosis, such as neurodegenerative diseases, cancer, and ischemia-reperfusion injury.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting ferroptosis

Mechanism of Action

Liproxstatin-1-13C6 exerts its effects by inhibiting ferroptosis through the suppression of lipid peroxidation. It targets key enzymes and pathways involved in the ferroptotic process, such as glutathione peroxidase 4 (GPX4) and iron metabolism. By preventing the accumulation of lipid peroxides, this compound protects cells from ferroptotic cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Liproxstatin-1-13C6 is unique due to its labeled carbon-13 isotopes, which allow for precise tracking and analysis in scientific studies. This labeling provides a significant advantage in research applications, enabling detailed investigations into the mechanisms of ferroptosis and the compound’s effects .

Properties

Molecular Formula

C19H21ClN4

Molecular Weight

346.80 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine

InChI

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i1+1,2+1,6+1,7+1,16+1,17+1

InChI Key

YAFQFNOUYXZVPZ-GDUNJFTCSA-N

Isomeric SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)N[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4N2

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

Origin of Product

United States

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